(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

Regiochemistry Medicinal Chemistry Structure-Activity Relationship

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine is a fused bicyclic heterocyclic amine (C7H11N3, MW 137.18) featuring a dihydropyrrolopyrazole core with a primary aminomethyl substituent at the 3-position. This scaffold belongs to the pyrrolo[1,2-b]pyrazole class, which has been established as a privileged structure in medicinal chemistry—particularly for transforming growth factor-β type I receptor (TβR-I/ALK5) kinase inhibitors—as evidenced by the clinical candidate galunisertib (LY2157299) and multiple advanced leads.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 1260672-10-3
Cat. No. B3320714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine
CAS1260672-10-3
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C=NN2C1)CN
InChIInChI=1S/C7H11N3/c8-4-6-5-9-10-3-1-2-7(6)10/h5H,1-4,8H2
InChIKeyYBQHCOCESJJECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine (CAS 1260672-10-3) – Heterocyclic Building Block for Kinase-Targeted Research


(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine is a fused bicyclic heterocyclic amine (C7H11N3, MW 137.18) featuring a dihydropyrrolopyrazole core with a primary aminomethyl substituent at the 3-position . This scaffold belongs to the pyrrolo[1,2-b]pyrazole class, which has been established as a privileged structure in medicinal chemistry—particularly for transforming growth factor-β type I receptor (TβR-I/ALK5) kinase inhibitors—as evidenced by the clinical candidate galunisertib (LY2157299) and multiple advanced leads [1]. The compound serves as a key synthetic intermediate for constructing biologically active derivatives through functionalization of the primary amine handle.

Why Generic Substitution Fails for (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine in Medicinal Chemistry Programs


Compounds within the dihydropyrrolopyrazole class are not interchangeable due to three critical differentiation axes: (i) regiochemistry of the methanamine substituent (3-yl vs. 2-yl) directly alters the spatial orientation of the amine handle, determining which downstream derivatives are synthetically accessible and how they engage biological targets ; (ii) the free-base form provides distinct solubility and reactivity advantages over salt forms that dominate comparator availability [1]; and (iii) published synthetic routes validated specifically for the 3-yl isomer yield 29.4% over 8 steps—a benchmark that cannot be assumed for regioisomeric analogs lacking comparable published methodology [2]. These factors collectively mean that a researcher or procurement officer substituting the 3-yl methanamine with a 2-yl analog or a salt form risks synthetic pathway failure, altered physicochemical properties, and non-comparability of downstream biological data.

Quantitative Procurement Evidence for (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine vs. Closest Analogs


Regiochemical Differentiation: 3-yl vs. 2-yl Methanamine Substitution Determines Synthetic Vector and Target Engagement

The 3-yl methanamine isomer (CAS 1260672-10-3) and the 2-yl isomer (CAS 1955548-05-6, available as dihydrochloride) are constitutional isomers with distinct connectivity: the 3-yl isomer bears the aminomethyl group on the pyrazole ring carbon adjacent to the bridgehead nitrogen (Canonical SMILES: NCC1=C2CCCN2N=C1), while the 2-yl isomer attaches at the pyrazole N2-adjacent position (InChI Key: KHPHLEPCLOQQBI). This positional difference directly governs the trajectory of the primary amine nucleophile and the electronic environment of the heterocyclic core—critical determinants in both synthetic derivatization and target binding. In the TβR-I kinase inhibitor series reported by Sawyer et al., the nature and position of the substituent on the dihydropyrrolopyrazole 'warhead' were shown to drive selectivity differences against p38 MAP kinase, with phenyl-substituted analogs at the 3-position demonstrating greater selectivity than quinoline-4-yl substituted variants at the same position [1].

Regiochemistry Medicinal Chemistry Structure-Activity Relationship

Synthetic Route Validation: Documented 8-Step Synthesis with 29.4% Overall Yield for the 3-yl Isomer

Zhang et al. (2017) reported a dedicated 8-step synthetic route to (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine starting from pyrazole, proceeding through N-SEM protection, C-5 alkylation with 1-bromo-3-chloropropane, SEM deprotection, intramolecular ring closure, NBS bromination, aldehyde conversion, oxime formation, and final hydrogenation—achieving an overall yield of 29.4% [1]. The intermediates and final product were characterized by HPLC-MS and ¹H NMR. In contrast, no peer-reviewed synthetic methodology paper exists for the 2-yl isomer (CAS 1955548-05-6) in the open literature, limiting its reproducibility assessment for scale-up procurement decisions.

Synthetic Methodology Process Chemistry Scale-up Feasibility

Commercial Purity Superiority: NLT 98% (MolCore) vs. 97% Standard Grade Across Multiple Suppliers

MolCore supplies (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine at NLT 98% purity under ISO-certified quality systems, suitable for global pharmaceutical R&D and QC applications . Multiple other suppliers—including Fluorochem, Bidepharm, and Leyan—list the compound at 97% purity . This 1-percentage-point purity increment translates to a reduction in total impurity burden from ≤3% to ≤2%, which is meaningful for reactions requiring stoichiometric precision or for biological assays sensitive to trace impurities.

Purity Specification Quality Control ISO-Certified Supply

Free Base vs. Dihydrochloride Salt: Implications for Downstream Synthetic Utility

The target compound is supplied as the free base (MW 137.18), whereas its closest regioisomeric analog—the 2-yl methanamine (CAS 1955548-05-6)—is commercially available almost exclusively as the dihydrochloride salt (MW 210.11) [1]. The free base form eliminates the requirement for a neutralization step prior to amine-reactive transformations (e.g., acylation, sulfonylation, reductive amination), avoids counterion interference in organometallic reactions, and provides a lower mass-per-mole of active amine (137.18 vs. 210.11 g/mol of salt), yielding a 34.7% higher molar amine content per unit mass purchased.

Salt Form Selection Synthetic Versatility Formulation Compatibility

Privileged Scaffold Validation: Dihydropyrrolopyrazole Core Drives Selective TβR-I Kinase Inhibition in Validated Series

The dihydropyrrolopyrazole scaffold—of which the target compound represents the 3-aminomethyl-substituted core—has been extensively validated in multiple independent medicinal chemistry campaigns as a selective TβR-I (ALK5) kinase inhibitor scaffold. Sawyer et al. (2004) demonstrated that the nature of substituents on the dihydropyrrolopyrazole ring governs selectivity against off-target p38 MAP kinase: phenyl-substituted analogs showed greater selectivity for TβR-I over p38 MAPK than quinoline-4-yl-substituted analogs, a finding confirmed by co-crystallization and X-ray analysis of two potent inhibitors (compounds 3 and 15) bound to the TβR-I kinase domain [1]. Řezníčková et al. (2017) further showed that 2,3,4-substituted 5,5-dimethyl-dihydropyrrolopyrazoles achieve submicromolar IC50 values for ALK5, with one lead compound demonstrating selectivity for ALK5 in a panel of 50 protein kinases and causing dose-dependent dephosphorylation of SMAD2 in cells [2]. The 3-aminomethyl analog serves as a direct synthetic entry point into this validated pharmacophore space.

Kinase Selectivity TGF-β Signaling Structure-Based Drug Design

Prioritized Application Scenarios for (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Based on Quantitative Differentiation Evidence


Synthesis of TGF-β Type I Receptor (ALK5) Kinase Inhibitor Libraries via Amine-Directed Derivatization

The free-base 3-aminomethyl handle enables direct acylation, sulfonylation, or reductive amination without a salt-neutralization step—critical for generating diverse substituted dihydropyrrolopyrazole libraries targeting TβR-I. The scaffold's validated selectivity over p38 MAPK (established in the Sawyer 2004 and Řezníčková 2017 series) provides a rational starting point for structure-activity relationship (SAR) expansion programs [1][2]. Researchers should prioritize the 3-yl free base over the 2-yl dihydrochloride salt to avoid counterion interference and maximize coupling yield.

Medicinal Chemistry Lead Optimization Requiring High-Purity Building Blocks with ISO-Certified Quality

For programs advancing toward candidate selection where impurity profiles must be rigorously controlled, the NLT 98% purity grade from MolCore offers a ≤2% total impurity burden—a 33% reduction relative to the standard 97% grade [1]. This purity differential is particularly relevant for in vivo tolerability studies, crystallization trials, and late-stage functionalization where trace impurities can poison catalysts or confound PK/PD readouts.

Process Chemistry Scale-Up Feasibility Assessment Using Validated Synthetic Route

The 8-step synthesis published by Zhang et al. (2017) with a reported overall yield of 29.4% and full intermediate characterization by HPLC-MS and ¹H NMR provides a benchmark for process chemists evaluating cost of goods, identifying yield-limiting steps, and negotiating with CROs for route scouting [1]. This documented route transparency is unavailable for the 2-yl isomer, making the 3-yl compound the lower-risk choice for scale-up planning.

Kinase Selectivity Profiling and Co-Crystallography Studies Using the Dihydropyrrolopyrazole Core

The dihydropyrrolopyrazole scaffold has been successfully co-crystallized with the TβR-I kinase domain, establishing a binding mode that can guide structure-based design [1]. The 3-aminomethyl variant provides a synthetically tractable anchor point for introducing diverse 'warhead' groups that modulate selectivity against off-target kinases such as p38 MAPK—as demonstrated by the phenyl vs. quinoline selectivity divergence reported in the primary literature [1]. Researchers conducting crystallography or selectivity panels should select the 3-yl free base to maintain consistency with published structural biology data.

Quote Request

Request a Quote for (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.